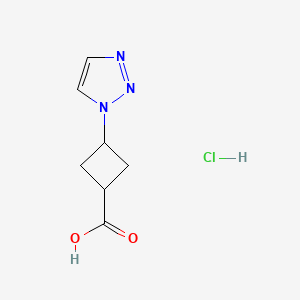

(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride

Description

(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived compound featuring a 1,2,3-triazole moiety and a carboxylic acid group, stabilized as a hydrochloride salt. This compound’s hydrochloride form improves aqueous solubility, a critical factor for pharmacokinetic optimization.

Properties

IUPAC Name |

3-(triazol-1-yl)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-3-6(4-5)10-2-1-8-9-10;/h1-2,5-6H,3-4H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHHOSAKSJEIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=CN=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:

Cyclobutane Formation: Starting from a suitable cyclobutane precursor, the cyclobutane ring is formed through cyclization reactions.

Triazole Introduction:

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Hydrochloride Formation: The final step involves converting the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the cycloaddition step and employing efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often use nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation Products: Oxidized triazole derivatives.

Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution Products: Various substituted triazole derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Materials Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.

Biology and Medicine:

Antimicrobial Agents: The triazole moiety is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development.

Industry:

Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. This interaction can inhibit or modulate the function of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Key Observations:

Triazole Isomerism: The 1,2,3-triazole in the target compound (vs. 1,2,4-triazole in the propane-amine derivative) alters electronic properties and binding interactions.

Cyclobutane vs. Linear Chains :

- Cyclobutane derivatives (target compound and methoxy-amine analog) exhibit conformational rigidity compared to flexible propane chains. This rigidity may improve target selectivity but reduce metabolic stability due to ring strain .

Functional Group Impact :

- The carboxylic acid group in the target compound (vs. amine or methoxy groups in analogs) increases acidity (pKa ~2-3), influencing solubility and protein-binding interactions. Hydrochloride salts universally enhance water solubility across analogs .

Synthetic Routes :

- Click chemistry dominates triazole-containing compound synthesis (target compound and methoxycarbonyl analog), ensuring regioselectivity and scalability .

Biological Activity

(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C_8H_10ClN_3O_2

- Molecular Weight : 203.62 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the triazole moiety is known to confer significant pharmacological properties, particularly in inhibiting specific enzyme pathways.

Inhibition of Kinase Activity

Research has shown that derivatives of triazole compounds can effectively inhibit Bcr-Abl kinase activity, which is crucial in the treatment of chronic myeloid leukemia (CML). The compound exhibited potent inhibition against both wild-type and mutant forms of the Bcr-Abl enzyme with low nanomolar IC₅₀ values (e.g., 0.60 nM for Bcr-Abl(WT)) .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Chronic Myeloid Leukemia (CML)

A study evaluated the effects of triazole derivatives on CML cell lines. The compound demonstrated significant cytotoxicity against K562 cells with an IC₅₀ value in the low nanomolar range. This suggests that it could serve as a lead compound for developing new therapies targeting resistant forms of CML .

Case Study 2: Antimicrobial Properties

In vitro studies have indicated that the compound possesses antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods, showing effectiveness comparable to known antibiotics .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The triazole ring is known for its ability to disrupt cell wall synthesis in bacteria and fungi. Research has shown that derivatives of triazole compounds can be optimized for enhanced efficacy against resistant strains of pathogens .

Anti-cancer Potential

Triazole derivatives have been investigated for their anti-cancer properties. The unique structure of (1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride allows it to interact with various biological targets involved in cancer progression. In vitro studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

PXR Modulation

The Pregnane X Receptor (PXR) plays a crucial role in drug metabolism and transport. Recent studies have highlighted the potential of triazole-containing compounds as PXR modulators, which can influence the pharmacokinetics of co-administered drugs. The optimization of such compounds may lead to the development of novel therapeutic agents with improved safety profiles .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is essential for drug design. Various modifications to the triazole ring and cyclobutane structure have been explored to enhance potency and selectivity against specific biological targets. For instance, substituents on the triazole ring can significantly affect binding affinity and biological activity .

Case Study 1: Antimicrobial Screening

A study evaluated a series of triazole derivatives against common bacterial pathogens. The results showed that this compound exhibited notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for further development .

Case Study 2: Cancer Cell Line Inhibition

In vitro assays conducted on various cancer cell lines demonstrated that this compound could inhibit proliferation significantly. The mechanism was linked to the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis in treated cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride?

- Methodological Answer : The synthesis can be approached via click chemistry, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety to the cyclobutane scaffold. Key steps include:

- Cyclobutane ring formation : Use photochemical [2+2] cycloaddition or strain-release strategies to construct the cyclobutane core.

- Triazole introduction : React a cyclobutane-azide intermediate with propargyl carboxylic acid derivatives under Cu(I) catalysis .

- Chiral resolution : Employ chiral HPLC or enzymatic resolution to isolate the (1R,3r) enantiomer, as chirality critically impacts biological activity .

- Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) may enhance reaction efficiency and yield compared to traditional thermal methods .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase optimized for polar carboxylic acids. Compare retention times to enantiomerically pure standards .

- Circular Dichroism (CD) : Analyze the CD spectrum in the 200–250 nm range; distinct Cotton effects correlate with the (1R,3r) configuration.

- X-ray Crystallography : Resolve the crystal structure to unambiguously confirm stereochemistry, though this requires high-quality single crystals .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer :

- Hydrolytic sensitivity : The triazole ring and cyclobutane strain may render the compound prone to hydrolysis. Store under inert gas (N₂/Ar) at −20°C in anhydrous DMSO or sealed vials with desiccants .

- Light sensitivity : Protect from UV/visible light using amber glassware to prevent photodegradation of the cyclobutane ring .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking studies : Use software like Discovery Studio to model interactions between the compound and target proteins (e.g., enzymes with cyclobutane-binding pockets). Focus on hydrogen bonding (carboxylic acid group) and π-π stacking (triazole ring) .

- QSAR analysis : Correlate substituent effects (e.g., triazole N-methylation) with activity data to predict optimized derivatives. Include steric parameters (e.g., cyclobutane ring strain) in the model .

Q. How should researchers address contradictory data in reaction yields reported for triazole-cyclobutane conjugates?

- Methodological Answer :

- Variable catalyst loading : Discrepancies may arise from Cu(I) catalyst purity or ligand choice (e.g., TBTA vs. THPTA). Standardize catalyst preparation (e.g., CuSO₄/sodium ascorbate) and monitor reaction progress via LC-MS .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to identify optimal dielectric conditions for cycloaddition .

- Byproduct analysis : Use high-resolution mass spectrometry (HRMS) to detect side products like triazole regioisomers or cyclobutane ring-opened species .

Q. What advanced techniques characterize the compound’s interactions in biological systems?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to receptors by measuring heat changes during ligand-receptor interaction.

- NMR-based binding assays : Use ¹H- or ¹³C-NMR to observe chemical shift perturbations in the presence of target proteins, identifying key binding motifs (e.g., triazole protons) .

- Cryo-EM : For large targets, resolve ligand-bound complexes at near-atomic resolution to map interaction surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.